Scaffold-Level Dopamine Receptor Selectivity: 3-Azabicyclo[3.2.0]heptane Core vs. Piperidine Surrogate
The 3-azabicyclo[3.2.0]heptane core, which forms the structural basis of 1-fluoro-3-azabicyclo[3.2.0]heptane hydrochloride, confers distinct dopamine receptor subtype selectivity compared to the widely used piperidine ring system . A representative derivative (Compound A) bearing this core exhibited a D1 receptor Ki >10,000 nM, a D2 receptor Ki of 600 nM, and a D3 receptor Ki of 2.3 nM, resulting in a D2/D3 selectivity ratio of 260.9 . This class-level selectivity profile supports the utility of the 3-azabicyclo[3.2.0]heptane scaffold for CNS applications requiring D2-like receptor bias.
| Evidence Dimension | Dopamine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Scaffold core: D1 Ki >10,000 nM; D2 Ki 600 nM; D3 Ki 2.3 nM |
| Comparator Or Baseline | Piperidine ring (common surrogate) - data not directly comparable due to conformational differences |
| Quantified Difference | D2/D3 selectivity ratio = 260.9 |
| Conditions | In vitro radioligand binding assays on cloned human dopamine receptors |
Why This Matters
The scaffold's intrinsic D2/D3 selectivity provides a structural advantage over piperidine-based alternatives for developing CNS therapeutics with reduced D1-mediated side effects.
